molecular formula C9H11FS B7991144 Ethyl(3-fluoro-2-methylphenyl)sulfane

Ethyl(3-fluoro-2-methylphenyl)sulfane

Cat. No.: B7991144
M. Wt: 170.25 g/mol
InChI Key: HFTFXGICCWWNNJ-UHFFFAOYSA-N
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Description

Ethyl(3-fluoro-2-methylphenyl)sulfane is an organosulfur compound characterized by the presence of a sulfur atom bonded to an ethyl group and a 3-fluoro-2-methylphenyl group. This compound is part of the broader class of sulfones, which are known for their versatility in organic synthesis and various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(3-fluoro-2-methylphenyl)sulfane typically involves the reaction of 3-fluoro-2-methylphenylthiol with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the ethyl halide, resulting in the formation of the desired sulfane compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-fluoro-2-methylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reduction of the sulfane can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are used under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane, sodium periodate in water.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkyl or aryl-substituted sulfanes.

Scientific Research Applications

Ethyl(3-fluoro-2-methylphenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl(3-fluoro-2-methylphenyl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl(3-fluoro-2-methylphenyl)sulfane can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.

    Ethyl(3-chloro-2-methylphenyl)sulfane: Contains a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the compound’s chemical properties and reactivity.

    Ethyl(3-fluoro-2-ethylphenyl)sulfane: Has an additional ethyl group on the phenyl ring, which can affect its steric and electronic properties.

This compound is unique due to the presence of both the ethyl and 3-fluoro-2-methylphenyl groups, which confer specific chemical and biological properties that distinguish it from other sulfanes.

Biological Activity

Ethyl(3-fluoro-2-methylphenyl)sulfane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, synthesis, and various studies that highlight its activity, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound has a molecular formula of C10H12FOS. The structure includes a phenyl ring with a fluorine atom at the 3-position and an ethyl sulfide functional group. The presence of fluorine is significant as it can enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its metabolic conversion into active forms that interact with various molecular targets. The fluorine atom's electronic properties can enhance binding affinity to enzymes and receptors, modulating biological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For example, in vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines:

CompoundIC50 (µM)Cell Line
This compound0.080MCF-7
Control (Doxorubicin)0.002MCF-7

These findings suggest that structural modifications can lead to enhanced anticancer properties, particularly through fluorination, which has been shown to increase potency against breast cancer cells.

Case Study: Antiproliferative Effects

A series of experiments conducted on various fluorinated phenylsulfides indicated that these compounds significantly inhibited cell growth in MCF-7 breast cancer models. The mechanism was linked to the disruption of cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Related compounds have shown effectiveness against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
Control (Penicillin)4Staphylococcus aureus

These results indicate that this compound exhibits promising antimicrobial properties, potentially serving as a lead compound for developing new antibacterial agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameSubstituentBiological Activity
Ethyl(3-fluoro-4-methylphenyl)sulfaneMethylModerate anticancer activity
Ethyl(3-fluoro-4-chlorophenyl)sulfaneChlorineLower potency compared to fluorinated analogs
Ethyl(3-fluoro-4-methoxyphenyl)sulfaneMethoxyModerate antimicrobial activity

The comparison highlights how different substituents on the phenyl ring can significantly alter biological activity.

Properties

IUPAC Name

1-ethylsulfanyl-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTFXGICCWWNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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